![molecular formula C18H19N3O3S B5303672 7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303672.png)
7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one, also known as BZT-5, is a compound that has been extensively studied for its potential use in scientific research. This compound is a member of the spirocyclic piperidine class of compounds and has been shown to have a range of interesting pharmacological properties. In
Mécanisme D'action
7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one is a potent inhibitor of the dopamine transporter (DAT). This means that it is able to block the reuptake of dopamine into presynaptic neurons, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels is thought to be responsible for the compound's ability to modulate a range of neurological processes, including reward, motivation, and movement.
Biochemical and Physiological Effects:
7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one has been shown to have a range of biochemical and physiological effects. In addition to its DAT inhibition activity, 7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one has also been shown to have affinity for sigma receptors. Sigma receptors are a class of receptors that are involved in a range of neurological processes, including pain perception, addiction, and mood regulation. 7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one's affinity for sigma receptors suggests that it may have a range of potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one is its potency as a DAT inhibitor. This makes it a useful tool for studying the role of dopamine in a range of neurological processes. However, one limitation of 7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one is its potential for off-target effects. Because it has affinity for sigma receptors as well as DAT, it may be difficult to attribute specific effects to its DAT inhibition activity alone.
Orientations Futures
There are a number of potential future directions for research on 7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one. One area of interest is its potential as a treatment for addiction. Because it is able to modulate reward and motivation processes, it may be useful in the development of new treatments for drug addiction. Another area of interest is its potential as a treatment for Parkinson's disease. Because it is able to increase dopamine levels in the brain, it may be useful in the treatment of the motor symptoms associated with Parkinson's disease. Finally, there may be potential for the development of new compounds based on the spirocyclic piperidine structure of 7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one. By modifying the structure of this compound, it may be possible to develop new compounds with even greater potency and selectivity for DAT inhibition.
Méthodes De Synthèse
The synthesis of 7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one involves a multi-step process that starts with the reaction of 2-mercaptobenzothiazole with ethyl 2-bromoacetate to form the corresponding thiazole ester. This intermediate is then reacted with piperidine to form the spirocyclic piperidine ring system. The final step involves the reaction of the piperidine intermediate with benzyl isocyanate to form 7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one.
Applications De Recherche Scientifique
7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one has been studied extensively for its potential use in scientific research. It has been shown to have a range of interesting pharmacological properties, including dopamine transporter (DAT) inhibition and sigma receptor affinity. These properties make 7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one a potential candidate for the development of new treatments for a range of neurological disorders, including Parkinson's disease and addiction.
Propriétés
IUPAC Name |
9-(2-benzyl-1,3-thiazole-4-carbonyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-16(21-8-4-7-18(12-21)11-19-17(23)24-18)14-10-25-15(20-14)9-13-5-2-1-3-6-13/h1-3,5-6,10H,4,7-9,11-12H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXVMHUYYUKRBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC(=O)O2)CN(C1)C(=O)C3=CSC(=N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-Benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.